2-[3,5-Bis(trifluoromethyl)phenyl]-3,5-dimethyl-1H-pyrrole
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Overview
Description
2-[3,5-Bis(trifluoromethyl)phenyl]-3,5-dimethyl-1H-pyrrole is an organic compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, which is further connected to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-Bis(trifluoromethyl)phenyl]-3,5-dimethyl-1H-pyrrole typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with a suitable pyrrole precursor under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid or sodium hydroxide. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product. Additionally, biocatalytic methods using engineered enzymes have been explored to achieve enantioselective synthesis of related compounds .
Chemical Reactions Analysis
Types of Reactions
2-[3,5-Bis(trifluoromethyl)phenyl]-3,5-dimethyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrrole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine or chlorine. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include pyrrole oxides, reduced pyrrole derivatives, and halogenated phenyl-pyrrole compounds. These products can be further functionalized to create a wide range of chemical entities with diverse applications.
Scientific Research Applications
2-[3,5-Bis(trifluoromethyl)phenyl]-3,5-dimethyl-1H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.
Industry: The compound is used in the development of advanced materials, including polymers and catalysts for various chemical processes
Mechanism of Action
The mechanism of action of 2-[3,5-Bis(trifluoromethyl)phenyl]-3,5-dimethyl-1H-pyrrole involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can form hydrogen bonds and other non-covalent interactions with its targets, leading to modulation of their activity. Specific pathways involved in its action include inhibition of enzyme activity and disruption of cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as an organocatalyst in organic transformations.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Used in the synthesis of various functionalized compounds.
3,5-Bis(trifluoromethyl)phenylacetic acid: Utilized as a building block in organic synthesis.
Uniqueness
2-[3,5-Bis(trifluoromethyl)phenyl]-3,5-dimethyl-1H-pyrrole is unique due to its combination of trifluoromethyl groups and a pyrrole ring, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C14H11F6N |
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Molecular Weight |
307.23 g/mol |
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]-3,5-dimethyl-1H-pyrrole |
InChI |
InChI=1S/C14H11F6N/c1-7-3-8(2)21-12(7)9-4-10(13(15,16)17)6-11(5-9)14(18,19)20/h3-6,21H,1-2H3 |
InChI Key |
FZSQHJNWJAILOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C |
Origin of Product |
United States |
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